molecular formula C9H7ClO2 B3059355 2-Acetylbenzoyl chloride CAS No. 98588-64-8

2-Acetylbenzoyl chloride

Cat. No. B3059355
CAS RN: 98588-64-8
M. Wt: 182.6 g/mol
InChI Key: LFAHDEVKBSAKEX-UHFFFAOYSA-N
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Description

2-Acetylbenzoyl chloride is a chemical compound with the CAS Number: 98588-64-8 . It has a molecular weight of 182.61 and its IUPAC name is 2-acetylbenzoyl chloride . The compound is typically stored at temperatures between 28 C .


Molecular Structure Analysis

The molecular formula of 2-Acetylbenzoyl chloride is C9H7ClO2 . The average mass is 182.604 Da and the monoisotopic mass is 182.013458 Da .

Scientific Research Applications

Chemical Synthesis

“2-Acetylbenzoyl chloride” is a chemical compound with the CAS Number: 98588-64-8 . It is used in various chemical synthesis processes due to its reactivity. The compound can react with a variety of substances, making it a valuable tool in the creation of new compounds .

Derivatization Agent in LC-MS/MS

“2-Acetylbenzoyl chloride” is used as a derivatization agent in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This process improves the analysis of polar small molecules, which are often challenging to detect and quantify. By reacting with these molecules, “2-Acetylbenzoyl chloride” increases their detectability and allows for more accurate results .

Metabolomics Analyses

The use of “2-Acetylbenzoyl chloride” in LC-MS/MS has been highlighted in several recent applications in metabolomics analyses . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms. These techniques provide a snapshot of the physiological state of an organism .

Pharmaceutical Testing

“2-Acetylbenzoyl chloride” is used in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing, and “2-Acetylbenzoyl chloride” serves as one such standard .

Material Science

In the field of material science, “2-Acetylbenzoyl chloride” can be used in the synthesis of new materials. Its reactivity allows it to form bonds with a variety of substances, creating new compounds with potentially useful properties .

Analytical Chemistry

“2-Acetylbenzoyl chloride” is used in analytical chemistry, particularly in techniques like LC-MS/MS . Its use as a derivatization agent helps improve the detection and quantification of small, polar molecules, which are often challenging to analyze .

Safety and Hazards

2-Acetylbenzoyl chloride is a chemical that requires careful handling due to its potential hazards. The safety data sheet for a similar compound, acetyl chloride, indicates that it is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It may also cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

2-acetylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c1-6(11)7-4-2-3-5-8(7)9(10)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAHDEVKBSAKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512776
Record name 2-Acetylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylbenzoyl chloride

CAS RN

98588-64-8
Record name 2-Acetylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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